molecular formula C14H20N4 B8310657 1H-Indazol-3-amine, N-(2-(1-piperidinyl)ethyl)- CAS No. 82819-14-5

1H-Indazol-3-amine, N-(2-(1-piperidinyl)ethyl)-

Cat. No.: B8310657
CAS No.: 82819-14-5
M. Wt: 244.34 g/mol
InChI Key: MQMXKSFEOSAPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazol-3-amine, N-(2-(1-piperidinyl)ethyl)- is a useful research compound. Its molecular formula is C14H20N4 and its molecular weight is 244.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indazol-3-amine, N-(2-(1-piperidinyl)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazol-3-amine, N-(2-(1-piperidinyl)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

82819-14-5

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)-1H-indazol-3-amine

InChI

InChI=1S/C14H20N4/c1-4-9-18(10-5-1)11-8-15-14-12-6-2-3-7-13(12)16-17-14/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16,17)

InChI Key

MQMXKSFEOSAPQP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=NNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 50 ml of absolute ethyl alcohol was dissolved 4.0 g of 3-(2-piperidinoethylamino)indazole and into the solution was introduced dried hydrogen chloride gas under cooling with ice. Anhydrous diethyl ether was added to the solution to separate crystals. Then the crystals were obtained by filtration and dried to give 3-(2-piperidinoethylamino)indazole hydrochloride.
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4 g
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50 mL
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Synthesis routes and methods II

Procedure details

4.0 g of 3-aminoindazole prepared by the method described in C. E. KWARTLER et. al., J. Am. Chem. Soc., 65, 1804 (1943), 8.18 g of 1-(2-bromoethyl)piperidine hydrobromide obtained from Referential Example 1, 8.28 g of anhydrous potassium carbonate and 80 ml of dried N,N-dimethylformamide were mixed and stirred for 24 hours at 80° C. After the reaction mixture was condensed under reduced pressure, 100 ml of chloroform and 50 ml of water were added to the condensed residue. Then the chloroform layer was separated, dried with anhydrous sodium sulate and chloroform was removed under reduced pressure. The residue thus obtained was subjected to alumina-column chromatography (alumina: 200 g) using chloroform as the solvent to give 4.09 g of 3-(2-piperidinoethylamino)indazole in a yield of 56%.
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4 g
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8.18 g
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8.28 g
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80 mL
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50 mL
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100 mL
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Synthesis routes and methods III

Procedure details

In 50 ml of absolute ethyl alcohol was dissolved 4.0 g of 3-(2-piperidinoethylamino)indazole and into the solution was introduced dried hydrogen chloride gas under cooling with ice. Anhydrous diethyl ether to separate crystals. Then the crystals were obtained by filtration and dried to give 3-(2-piperidinoethylamino)indazole hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
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reactant
Reaction Step Two
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50 mL
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solvent
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